![molecular formula C20H22O2 B15168798 [1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro- CAS No. 879727-21-6](/img/structure/B15168798.png)
[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-: is an organic compound with the molecular formula C20H22O2. It is a derivative of binaphthalene, characterized by the presence of hydroxyl groups at the 2 and 3 positions and hydrogenation at the 5, 6, 7, and 8 positions on both naphthalene rings. This compound is known for its applications in asymmetric synthesis and as a chiral ligand in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro- typically involves the hydrogenation of 2-naphthol derivatives. One common method is the dimerization of 2-naphthol followed by hydrogenation under specific conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like Pd/C or PtO2 under hydrogen gas (H2) atmosphere.
Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated binaphthalene derivatives.
科学的研究の応用
Chemistry:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology:
Enzyme Inhibition: Potential use in studying enzyme inhibition due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry:
作用機序
The mechanism by which [1,2’-Binaphthalene]-2,3’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro- exerts its effects is primarily through its role as a chiral ligand. It binds to metal centers in catalytic complexes, inducing chirality and facilitating asymmetric transformations. The hydroxyl groups play a crucial role in coordinating with metal ions, enhancing the compound’s catalytic activity .
類似化合物との比較
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
3,3’-Bis(triphenylsilyl)-1,1’-bi-2-naphthol: Another derivative used in catalysis.
3,3’-Dibromo-1,1’-bi-2-naphthol: Utilized in specific organic transformations.
Uniqueness:
Hydrogenation: The octahydro- derivative is unique due to its fully hydrogenated naphthalene rings, which provide different steric and electronic properties compared to non-hydrogenated analogs.
特性
CAS番号 |
879727-21-6 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC名 |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H22O2/c21-18-10-9-13-5-3-4-8-16(13)20(18)17-11-14-6-1-2-7-15(14)12-19(17)22/h9-12,21-22H,1-8H2 |
InChIキー |
AKQQUEIAGZVQMX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=C4CCCCC4=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15168715.png)
![6-(3,4-Dichlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B15168720.png)
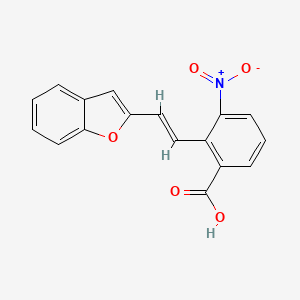
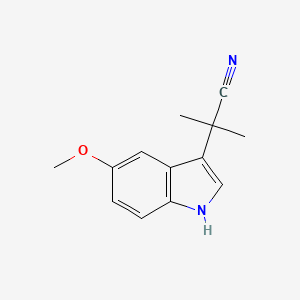
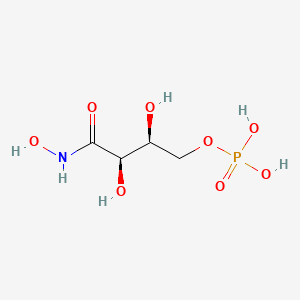

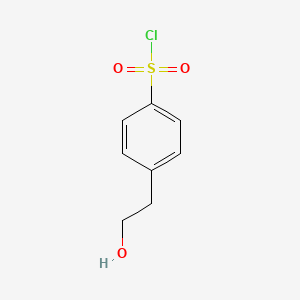

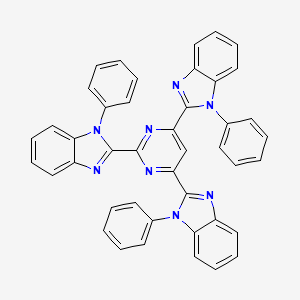
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)
![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)

![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
